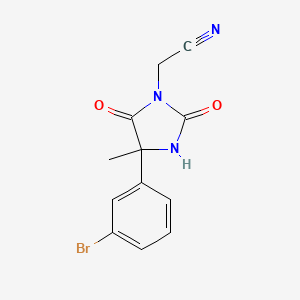![molecular formula C16H14O2 B13359607 3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as substituted benzene derivatives.
Formation of the Fused Ring System: The key step involves the formation of the dibenzoannulene ring system through cyclization reactions. This can be achieved using various cyclization agents and catalysts.
Introduction of Functional Groups: The methoxy group and the ketone functional group are introduced through specific reactions, such as methylation and oxidation, respectively.
Industrial Production Methods
Industrial production of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one
- 3-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)-N,N-dimethyl-1-propanaminium
Uniqueness
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
14-methoxytricyclo[9.4.0.03,8]pentadeca-1(11),2,4,6,12,14-hexaen-9-one |
InChI |
InChI=1S/C16H14O2/c1-18-14-7-6-11-10-16(17)15-5-3-2-4-12(15)8-13(11)9-14/h2-9,15H,10H2,1H3 |
InChI Key |
NTNMAAPPINSVLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=O)C3C=CC=CC3=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1,3(13),4(11),6(10),7,14,16(23),18(22),19-nonaene](/img/structure/B13359528.png)
![2-{[5-(4-chlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359530.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359535.png)

![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359542.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359550.png)
![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)

![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)




![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
